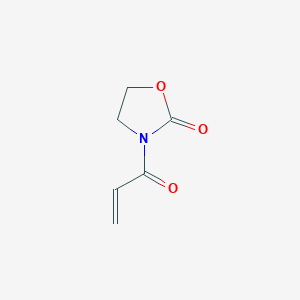

3-丙烯酰基-2-噁唑烷酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

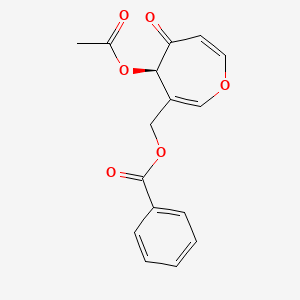

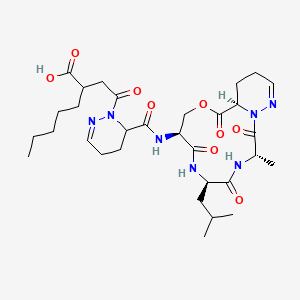

The synthesis of 3-Acryloyl-2-oxazolidinone involves asymmetric Diels–Alder reactions, showcasing its utility in creating optically active compounds. For example, Ghosh et al. (2019) explored the asymmetric Diels–Alder reaction of chiral 3-(acyloxy)acryloyl oxazolidinones, yielding highly functionalized cycloadducts. These intermediates are crucial for synthesizing compounds with high affinity for potent HIV-1 protease inhibitors, illustrating the compound's importance in medicinal chemistry (Ghosh et al., 2019).

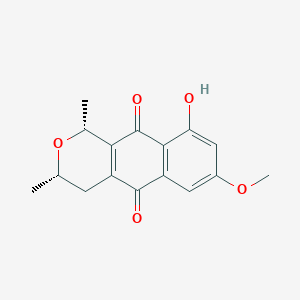

Molecular Structure Analysis

The molecular structure of 3-Acryloyl-2-oxazolidinone is crucial for its reactivity and applications. The oxazolidinone ring provides a rigid framework that facilitates selective reactions. This structural feature is instrumental in asymmetric synthesis, where the molecule's chirality can lead to highly selective reaction outcomes. Studies on its molecular structure highlight the compound's capacity to participate in complex chemical transformations, enabling the synthesis of chiral molecules with high enantioselectivity.

Chemical Reactions and Properties

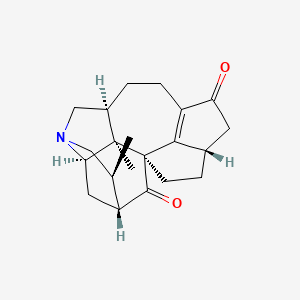

3-Acryloyl-2-oxazolidinone undergoes a variety of chemical reactions, including cycloadditions, polymerizations, and asymmetric synthesis. For instance, Suga et al. (2007) demonstrated the compound's role in highly enantioselective and diastereoselective 1,3-dipolar cycloaddition reactions, highlighting its versatility in organic synthesis (Suga et al., 2007). These reactions underscore the compound's ability to facilitate the construction of complex molecular architectures with precise stereochemical control.

科学研究应用

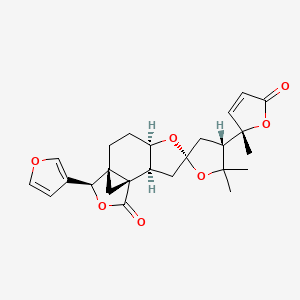

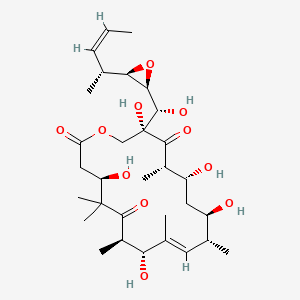

- Summary of the Application: 3-Acryloyl-2-oxazolidinone is used as a dienophile in the asymmetric Diels–Alder reaction to synthesize optically active ligands for potent HIV-1 protease inhibitors. This reaction is crucial in the creation of drugs for treating HIV/AIDS patients .

- Methods of Application or Experimental Procedures: The asymmetric Diels–Alder reaction of chiral 3-(acyloxy)acryloyl oxazolidinones with cyclopentadiene is promoted by various Lewis acids. Among the various dienophiles and Lewis acid-mediated reactions surveyed, 3-(4-methoxybenzoyl)acryloyl oxazolidinone as the dienophile and diethylaluminum chloride as the Lewis-acid provided the desired endo product with excellent diastereoselectivity .

- Results or Outcomes: The cycloaddition was carried out in multi-gram scale and the cycloadduct was efficiently converted to alcohol 3 with high enantiomeric purity. The optically active ligand was then transformed into potent HIV-1 protease inhibitor 2 .

未来方向

属性

IUPAC Name |

3-prop-2-enoyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-5(8)7-3-4-10-6(7)9/h2H,1,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBSYUPTCGGRSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438461 |

Source

|

| Record name | 3-Acryloyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acryloyl-2-oxazolidinone | |

CAS RN |

2043-21-2 |

Source

|

| Record name | 3-Acryloyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1aS,2R,5R,7aS)-2-hydroxy-5-propyl-2,5,6,7a-tetrahydro-1aH-oxireno[2,3-g]isochromene-3,7-dione](/img/structure/B1245694.png)

![6-sulfanylhexyl (1R,2R,3R,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-{[alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->6)-alpha-D-mannosyl-(1->4)-alpha-D-glucosaminyl]oxy}cyclohexyl hydrogen phosphate](/img/structure/B1245697.png)